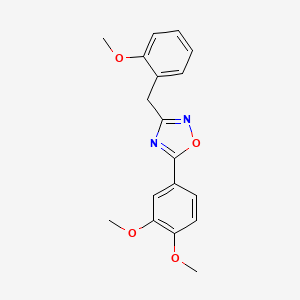
4-fluoro-N-(2-fluoro-5-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(2-fluoro-5-methylphenyl)benzenesulfonamide, also known as FFMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FFMS is a sulfonamide derivative that contains a fluorine atom in the para position of the benzene ring and a methyl group in the ortho position of the other fluorine atom.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-(2-fluoro-5-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to inhibit the activity of enzymes by binding to their active sites. This compound contains a sulfonamide group, which is known to form strong hydrogen bonds with the active site residues of enzymes. Additionally, the fluorine atoms in this compound may contribute to its inhibitory activity by enhancing its binding affinity to the enzyme.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent inhibitory activity against several enzymes involved in various pathological conditions. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance and has been implicated in various diseases such as glaucoma and epilepsy. This compound has also been shown to inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix and have been implicated in various diseases such as cancer and osteoarthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-fluoro-N-(2-fluoro-5-methylphenyl)benzenesulfonamide in lab experiments include its potent inhibitory activity against several enzymes, its relatively simple synthesis method, and its potential application as a fluorescent probe for imaging biological systems. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 4-fluoro-N-(2-fluoro-5-methylphenyl)benzenesulfonamide. One potential direction is to further investigate its inhibitory activity against various enzymes and its potential application as a therapeutic agent for various diseases. Another potential direction is to study the potential toxicity of this compound and its effects on biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential application as a fluorescent probe for imaging biological systems.
Métodos De Síntesis
4-fluoro-N-(2-fluoro-5-methylphenyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-fluoro-5-methylphenylamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
4-fluoro-N-(2-fluoro-5-methylphenyl)benzenesulfonamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug design, and material science. This compound has been shown to exhibit potent inhibitory activity against several enzymes such as carbonic anhydrase and metalloproteinases, which are involved in various pathological conditions such as cancer and osteoarthritis. This compound has also been studied for its potential application as a fluorescent probe for imaging biological systems.
Propiedades
IUPAC Name |
4-fluoro-N-(2-fluoro-5-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2S/c1-9-2-7-12(15)13(8-9)16-19(17,18)11-5-3-10(14)4-6-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQUVPZHPLKKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888264.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5888290.png)
![5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B5888295.png)



![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5888338.png)
![N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide](/img/structure/B5888342.png)



![2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5888361.png)
![4-methylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5888363.png)